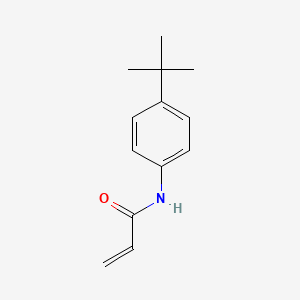

N-(4-tert-Butylphenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-tert-butylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-5-12(15)14-11-8-6-10(7-9-11)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPWCOJXDLUPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597089 | |

| Record name | N-(4-tert-Butylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20330-48-7 | |

| Record name | N-(4-tert-Butylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Tert Butylphenyl Prop 2 Enamide and Analogous Enamides

Direct Amidation and Acylation Approaches to Prop-2-enamide Synthesis

Direct methods for the formation of the amide bond in N-aryl enamides represent the most classical and straightforward synthetic routes. These approaches typically involve the reaction of an amine with a carboxylic acid derivative or an acylating agent.

Condensation Reactions with Acryloyl Chloride and Related Reagents

One of the most common methods for the synthesis of N-substituted acrylamides is the condensation reaction between an amine and acryloyl chloride or a related acrylic acid derivative. This acylation reaction is a direct and often high-yielding approach to the desired enamide. The reaction of 4-tert-butylaniline (B146146) with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct is a typical example of this methodology. The choice of solvent and base is crucial to optimize the reaction conditions and minimize side reactions. A variety of bases, such as triethylamine (B128534) or pyridine (B92270), can be employed in solvents like dichloromethane (B109758) or diethyl ether. google.com

The general applicability of this method is demonstrated by its use in the synthesis of various N-substituted acrylamides. For instance, the reaction of different amines with acryloyl chloride has been used to prepare monomers for polymerization studies. researchgate.net While this method is generally efficient, the use of acryloyl chloride can be hazardous due to its toxicity and reactivity. amazonaws.com

Table 1: Examples of N-Aryl Enamide Synthesis via Acylation with Acryloyl Chloride Analogs

| Amine | Acylating Reagent | Product | Yield (%) | Reference |

| 4-tert-Butylaniline | Acryloyl chloride | N-(4-tert-Butylphenyl)prop-2-enamide | Not specified | google.com |

| 7-hydroxy-4-methyl coumarin | Acryloyl chloride | 7-acryloyloxy-4-methyl coumarin | Not specified | researchgate.net |

| Diaminodibenzo-18-crown-6 | Acryloyl chloride | Diacrylamidodibenzo-18-crown-6 | Not specified | amazonaws.com |

Amide Bond Formation via Coupling Agents (e.g., EDCI, HOBT)

To circumvent the use of harsh reagents like acryloyl chloride, amide bond formation can be achieved by coupling a carboxylic acid directly with an amine using a variety of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) are widely used to facilitate this transformation. This method offers a milder alternative and is compatible with a broader range of functional groups.

In this approach, the carboxylic acid (e.g., acrylic acid) is activated by the coupling agent to form a reactive intermediate, which is then readily attacked by the amine (e.g., 4-tert-butylaniline) to form the desired amide. The addition of HOBt is known to suppress side reactions and improve the efficiency of the coupling process. This strategy has been successfully employed for the synthesis of various diacrylamide (B3188283) derivatives of dibenzo crown ethers from the corresponding diamino compounds and acrylic acid, demonstrating its utility in preparing complex molecules. amazonaws.com

Table 2: Synthesis of Amides using EDCI/HOBT Coupling Methodology

| Amine | Carboxylic Acid | Coupling Reagents | Product | Yield (%) | Reference |

| 4',4''(5'')-diamino-5',5''(4'')-di-t-butyldibenzo-18-crown-6 | Acrylic acid | EDCI, HOBt | Diacrylamide derivative | 61 | amazonaws.com |

| Various amines | Various carboxylic acids | EDCI, HOBt | N-substituted amides | General method | unimi.it |

Transition Metal-Catalyzed Syntheses of N-Aryl Enamides

Transition metal catalysis has emerged as a powerful tool for the construction of C-N bonds, offering novel and efficient pathways to N-aryl enamides that are often inaccessible through traditional methods. These catalytic systems provide high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Approaches (e.g., Mizoroki-Heck Arylation)

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, has been adapted for the synthesis of N-aryl enamides. e-bookshelf.de This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of N-aryl enamides, this can be envisioned through the coupling of an acrylamide (B121943) derivative with an aryl halide.

Recent advancements have focused on the intermolecular Mizoroki-Heck reaction of enamines, which are structurally related to the target compounds. une.edu.aunih.gov An optimization study for the reaction of enamines derived from Cyrene with aryl iodides identified a catalyst system of 1.5 mol % Pd(dba)2 with PCy3 in xylene at reflux as highly effective, particularly with electron-rich aryl iodides. une.edu.aunih.gov Although this example focuses on enamines, the principles can be extended to the arylation of related unsaturated amide systems. The intramolecular version of this reaction has also been extensively used for the synthesis of nitrogen-containing heterocycles. chim.it

Table 3: Palladium-Catalyzed Mizoroki-Heck Type Reactions for C-N Bond Formation

| Olefin/Enamine | Aryl Halide | Catalyst System | Product Type | Key Findings | Reference |

| Enamines from Cyrene | Electron-rich aryl iodides | 1.5 mol % Pd(dba)2, PCy3 | Arylated enamines | High yield, arylation at C-N center | une.edu.aunih.gov |

| General Alkenes | Aryl halides | Palladium complexes | Arylated alkenes | General C-C bond formation | e-bookshelf.de |

| Enamides (intramolecular) | Aryl halides | Palladium catalysts | N-heterocycles | Efficient cyclization | chim.it |

Copper-Catalyzed Coupling Reactions for Enamide Formation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of C-N bonds. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the coupling of an amide with an aryl halide. This approach can be applied to the synthesis of N-aryl enamides by reacting an acrylamide with an aryl halide in the presence of a copper catalyst and a base.

Modern advancements in Ullmann-type reactions have introduced the use of various ligands to facilitate the coupling under milder conditions and with a broader substrate scope. nih.gov The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl amide product. mdpi.com While traditionally requiring harsh conditions, newer catalytic systems have made this a more versatile and accessible method for enamide synthesis. nih.gov

Table 4: Copper-Catalyzed N-Arylation of Amides (Ullmann-Goldberg Type)

| Amide | Aryl Halide | Catalyst System | Product Type | Mechanistic Insight | Reference |

| General Amides | Aryl Halides | Copper salts/complexes | N-Aryl amides | Involves Cu(I) amides | wikipedia.org |

| Acrylamide | 4-tert-Butylphenyl halide (hypothetical) | Copper catalyst, ligand | This compound | Extension of Goldberg reaction | nih.gov |

Rhodium-Catalyzed Hydroformylation Strategies

Rhodium-catalyzed hydroformylation offers an atom-economical route to aldehydes from alkenes and syngas (a mixture of CO and H2). While not a direct method for enamide synthesis, related rhodium-catalyzed reactions provide strategic pathways to these structures. For instance, the hydroformylation of alkynes can produce α,β-unsaturated aldehydes, which can then be converted to enamides through subsequent reactions. rsc.orgresearchgate.netnih.gov

More directly, rhodium-catalyzed hydroamination, the addition of an amine across a double or triple bond, can be a powerful tool. While less common for the direct synthesis of simple enamides, it has been explored for the synthesis of more complex amine-containing structures. nih.gov A particularly innovative approach is the asymmetric reductive hydroformylation of α-substituted enamides, which has been developed to produce chiral 1,3-amino alcohols with high enantioselectivity. nih.gov This highlights the potential of rhodium catalysis in transformations involving enamide substrates.

Table 5: Rhodium-Catalyzed Reactions Relevant to Enamide Synthesis

| Substrate | Reaction Type | Catalyst System | Product Type | Key Feature | Reference |

| Alkynes | Hydroformylation | Rhodium/self-assembling ligand | Enals | Atom-economic, chemo- and stereoselective | rsc.orgresearchgate.net |

| α-Substituted enamides | Asymmetric Reductive Hydroformylation | Rhodium/chiral BIBOP ligand | Chiral 1,3-amino alcohols | High enantioselectivity | nih.gov |

| Allylic amines | Hydroamination | Rhodium/Iridium catalysts | Diamines | Catalyst-controlled regioselectivity | nih.gov |

Ruthenium-Catalyzed Cycloaddition Reactions

Ruthenium complexes are effective catalysts for various cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures. chesci.com In the context of enamide chemistry, ruthenium-catalyzed formal dehydrative [4+2] cycloaddition reactions between enamides and alkynes have been developed as a mild and economical route to produce highly substituted pyridines. researchgate.net This transformation is significant as it demonstrates the utility of enamides as versatile building blocks in the synthesis of complex heterocyclic compounds. nih.gov

The reaction proceeds through a proposed mechanism involving a six-membered ruthenacycle intermediate, which is formed from the enamide. The subsequent insertion of an alkyne leads to an eight-membered ruthenacycle that ultimately yields the pyridine product. researchgate.net This methodology is characterized by its broad substrate scope, high efficiency, and excellent regioselectivity. researchgate.net

| Enamide Reactant | Alkyne Reactant | Ruthenium Catalyst | Product (Substituted Pyridine) | Yield | Reference |

|---|---|---|---|---|---|

| N-Vinylacetamide | Phenylacetylene | [Ru(p-cymene)Cl2]2 | 2,4-Dimethyl-6-phenylpyridine | 95% | researchgate.net |

| (E)-N-(prop-1-en-1-yl)acetamide | 1-Hexyne | [Ru(p-cymene)Cl2]2 | 4-Butyl-2,5-dimethyl-6-propylpyridine | 88% | researchgate.net |

| N-Vinylbenzamide | Ethyl propiolate | [Ru(p-cymene)Cl2]2 | Ethyl 2-methyl-6-phenylpyridine-4-carboxylate | 72% | researchgate.net |

| N-(4-tert-butylphenyl)acrylamide | Dimethylacetylenedicarboxylate | RuH2(PPh3)4 | Dimethyl 6-(4-(tert-butyl)phenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate | Good | chesci.com |

Advanced Hydroamidation Techniques for Enamide Generation

Hydroamidation, the addition of an N-H bond of an amide across an alkyne, has emerged as a highly atom-economical method for synthesizing enamides. acs.orgresearchgate.net Advanced techniques often employ transition metal catalysts, such as ruthenium and palladium, to control the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E- vs. Z-isomer) of the product. acs.org

Ruthenium-complexes were among the first to be used for this transformation, typically yielding E-enamides at high temperatures. acs.org Subsequent developments led to ligand-mediated ruthenium-catalyzed systems that allow for the selective formation of either E- or Z-enamides by simply changing the ligand. acs.org Palladium-catalyzed hydroamidation has also been developed, particularly for electron-deficient terminal alkynes, providing a mild and operationally simple method for the stereoselective synthesis of Z-enamides. organic-chemistry.org This selectivity is attributed to the formation of a vinyl-palladium complex stabilized by intramolecular hydrogen bonding, which favors the Z-isomer. acs.orgorganic-chemistry.org

| Catalyst System | Alkyne Type | Amide Reactant | Major Product Isomer | Key Features | Reference |

|---|---|---|---|---|---|

| Ruthenium Complex (e.g., Watanabe's catalyst) | Terminal Alkynes | Various Primary Amides | E-enamide | High temperature required. | acs.org |

| Ligand-Mediated Ru-Catalyst (Gooßen) | Terminal Alkynes | Various N-H Nucleophiles | E- or Z-enamide | Stereoselectivity is ligand-dependent. | acs.org |

| Pd(OAc)2 / TFA / NaOAc | Electron-Deficient Terminal Alkynes | Various Primary Amides | Z-enamide | Mild conditions, high Z-selectivity due to H-bonding. | acs.orgorganic-chemistry.org |

| Rhenium Complex | Unactivated Terminal Alkynes | Cyclic Amides | E-enamide | High regio- and stereoselectivity (>99:<1 E:Z). | acs.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound with precise control over chemical functionality, atom connectivity, and spatial arrangement is a significant challenge in organic synthesis. researchgate.netacs.org Modern synthetic methods offer powerful solutions for achieving high chemo-, regio-, and stereoselectivity.

One such advanced method is the isomerization of N-allyl amides. researchgate.netacs.org This atom-economic approach allows for the synthesis of geometrically defined Z-di-, tri-, and tetrasubstituted enamides with exceptional selectivity, a task that is often problematic with other methods. researchgate.net For instance, ruthenium catalysts like CpRu(MeCN)3PF6 have been reported to be highly efficient for this transformation. researchgate.net

Another key strategy involves the direct functionalization of a pre-formed enamide. For example, the arylation of substituted enamides with aryl iodides has been accomplished using a palladium-based catalytic system. figshare.com This reaction demonstrates high regio- and stereoselectivity, yielding (Z)-β-amido-β-arylacrylates efficiently. figshare.com Such methods are crucial for creating a diversity of enamide derivatives with specific substitution patterns.

| Synthetic Method | Substrate | Catalyst/Reagent | Product Type | Selectivity Achieved | Reference |

|---|---|---|---|---|---|

| Isomerization | N-allyl amides | CpRu(MeCN)3PF6 | Z-enamides (di-, tri-, tetrasubstituted) | High geometric selectivity for Z-isomer. | researchgate.netacs.org |

| Heck-type Arylation | β-Amidoacrylates | PdCl2(COD) / Ag3PO4 | (Z)-β-Amido-β-arylacrylates | High regio- and stereoselectivity. | figshare.com |

| Hydroamidation | Electron-deficient terminal alkynes | Pd(OAc)2 | Z-enamides | High stereoselectivity for Z-isomer. | acs.orgorganic-chemistry.org |

| Isomerization | α-chiral allylic amines followed by acylation | Ir-catalyst then BzCl/Et3N | γ-chiral, trifluoromethylated enamides | Excellent chirality transfer, diastereoselectivity, and enantioselectivity. | chemrxiv.org |

Mechanistic Elucidation and Stereochemical Control in N 4 Tert Butylphenyl Prop 2 Enamide Transformations

Detailed Reaction Pathway Investigations and Intermediate Characterization

Transformations involving N-aryl enamides often proceed through multi-step reaction pathways that involve distinct, characterizable intermediates. A prominent example is the enantioselective synthesis of axially chiral enamides, which typically begins with a C(sp²)–N bond-forming reaction, such as an iridium-catalyzed asymmetric allylation. nih.govrsc.orgresearchgate.net This initial step is followed by an in situ isomerization of the allylic intermediate.

Stereochemical Outcome Analysis: Enantioselectivity and Diastereoselectivity

Controlling the three-dimensional arrangement of atoms is a central theme in the chemistry of N-(4-tert-Butylphenyl)prop-2-enamide analogues. High levels of enantioselectivity and diastereoselectivity are often achieved through carefully designed catalytic systems.

Asymmetric induction in reactions of enamides is frequently accomplished using chiral organocatalysts that operate through non-covalent interactions. nih.gov Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with chiral amines, are particularly effective. mdpi.com These catalysts can simultaneously activate both the electrophile and the nucleophile through hydrogen bonding, guiding the reaction through a lower-energy, stereochemically-defined transition state. mdpi.com

For instance, in Friedel-Crafts alkylation reactions, the hydroxyl group of a catalyst can interact with an N-H group on the nucleophile via hydrogen bonding, while the thiourea or squaramide moiety activates the electrophile. mdpi.com The subtle energy differences between the transition states for attack on the different faces of the prochiral substrate determine the enantiomeric excess (ee) of the product. mdpi.com Dual catalyst systems, sometimes involving a chiral primary aminothiourea and a second achiral thiourea, can also be employed to generate reactive ion pairs that lead to high enantioselectivity in cycloaddition reactions.

A sophisticated strategy for creating axially chiral N-aryl enamides involves the concept of central-to-axial chirality transfer. nih.govnih.govresearchgate.net This process begins with the formation of a traditional point stereocenter (central chirality), which is then converted into an axis of chirality (axial chirality) in a subsequent stereospecific step. nih.govrsc.orgresearchgate.net

This conversion is often achieved through an isomerization reaction, such as a base-promoted 1,3-proton transfer. nih.govrsc.org The initial asymmetric reaction, for example an allylic amination, sets a stereocenter. A subsequent, highly stereospecific isomerization transfers this chirality to the newly formed C-N axis. nih.govrsc.orgresearchgate.net Computational studies have been instrumental in elucidating this mechanism, revealing that the stereospecificity of the chirality transfer is governed by the relative stabilities of different conformations of the intermediates and the low activation barriers of the desired transition states. nih.gov

Table 1: Representative Data for Asymmetric Synthesis of Axially Chiral Enamides via Central-to-Axial Chirality Transfer

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Quinolone Derivative | Iridium/DBU | 92 | 92 |

| 2 | Pyridone Derivative | Iridium/DBU | 73 | 91 |

| 3 | Cilostazol Derivative | Iridium/DBU | 85 | 90 |

Note: Data is illustrative of typical results reported for this class of reaction. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the organic base promoting isomerization. Data adapted from studies on related axially chiral enamides. researchgate.net

Influence of Hydrogen Bonding and Non-Covalent Interactions on Reactivity and Selectivity

Non-covalent interactions are the cornerstone of stereocontrol in many transformations involving N-aryl enamides. nih.gov Hydrogen bonding, in particular, plays a dominant role in stabilizing transition states and lowering kinetic barriers. mdpi.comresearchgate.net

In catalytic systems employing thiourea or squaramide donors, the catalyst's N-H groups form hydrogen bonds with electronegative atoms on the substrate, such as the oxygen of a nitro group or a carbonyl. mdpi.com This interaction properly orients the substrate within the catalyst's chiral pocket, facilitating a stereoselective reaction. nih.govmdpi.com Specifically for enamide systems undergoing central-to-axial chirality transfer, hydrogen bonding interactions with the enamide carbonyl have been identified as crucial for promoting both the reactivity and the stereospecificity of the key 1,3-proton transfer step. nih.govrsc.orgresearchgate.net

Beyond hydrogen bonding, other weak interactions such as π-stacking and CH/π interactions can significantly influence selectivity. acs.org In reactions catalyzed by chiral phosphoric acids, for example, interactions between the aromatic rings of the substrate and the catalyst's bulky 3,3′-aryl groups can be decisive. acs.org These interactions may be stabilizing or destabilizing, and the ultimate stereochemical outcome often depends on a subtle balance between multiple competing non-covalent forces. acs.org

Regioselective Functionalization of the Propenamide Moiety

The propenamide moiety of this compound offers multiple sites for functionalization. Achieving regioselectivity—the selective reaction at one specific site—is key to its utility as a synthetic building block.

One example of such control is seen in the regioselective aryne annulations of structurally related N-Tosyl-2-enamides. researchgate.net In these reactions, the enamide participates in a formal [2+2] cycloaddition with a benzyne (B1209423) intermediate, followed by a ring-opening process. This sequence allows for the construction of dihydroquinolin-4-one scaffolds. The regioselectivity of the aryne insertion is controlled by the electronic and steric properties of the enamide system, demonstrating a method for targeted modification of the propenamide unit. researchgate.net Such strategies enable the conversion of simple enamides into more complex, heterocyclic structures with potential biological activity. researchgate.net

Derivatization and Structural Diversity of N 4 Tert Butylphenyl Prop 2 Enamide

Modifications on the N-Aryl Substituent and tert-Butylphenyl Group

The N-aryl ring and the appended tert-butyl group are key sites for introducing structural diversity. Modifications at these positions can significantly influence the electronic and steric properties of the molecule.

Systematic studies on the glutathione (B108866) (GSH) reactivity of N-arylacrylamides have demonstrated that substitutions on the aryl ring have a predictable effect on their reactivity. A linear Hammett correlation has been observed for ortho-, meta-, and para-substituted N-arylacrylamides, indicating that the electronic nature of the substituents directly impacts the Michael addition susceptibility of the acrylamide (B121943). nih.gov This suggests that introducing electron-donating or electron-withdrawing groups onto the 4-tert-butylphenyl ring of N-(4-tert-butylphenyl)prop-2-enamide could be a viable strategy to modulate its reactivity.

The tert-butyl group itself, often considered chemically inert, can undergo functionalization. Recent advancements have shown that the tert-butyl group can be hydroxylated at a primary C-H bond through non-directed catalytic methods. chemrxiv.orgnih.govresearchgate.net This transformation opens up possibilities for introducing a hydroxyl group, which can then be further functionalized. The metabolism of drugs containing tert-butyl groups also reveals that oxidation to form alcohols and carboxylic acids is a common pathway, further highlighting the potential for functionalization at this site. hyphadiscovery.com

The tert-butyl group plays a significant role in the physicochemical properties of molecules, often enhancing biological activity by increasing solubility in organic solvents and providing steric hindrance to protect sensitive functional groups. nih.gov Its electron-donating inductive effect can also influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. nih.gov

Functionalization of the Alkenyl Portion of the Prop-2-enamide Scaffold

The prop-2-enamide moiety contains a reactive α,β-unsaturated system that is amenable to a variety of chemical transformations. The Baylis-Hillman reaction, for instance, has been successfully applied to N-aryl acrylamide derivatives to introduce a new substituent at the α-position. researchgate.net This reaction allows for the formation of a new carbon-carbon bond and the introduction of a hydroxyl group, creating a multifunctional product.

| Reaction Type | Reagents and Conditions | Outcome |

| Baylis-Hillman Reaction | Aldehyde, DABCO | α-Substituted, β-hydroxy prop-2-enamide derivative |

This table illustrates a potential functionalization of the alkenyl portion of this compound based on known reactivity of similar compounds.

Synthesis of Chiral this compound Analogues and Axially Chiral Enamides

The synthesis of chiral derivatives of this compound can be approached through the introduction of stereocenters or by creating axial chirality. The field of asymmetric synthesis has seen significant progress in the development of methods to generate axially chiral enamides.

One notable approach involves a catalytic asymmetric synthesis that leads to the formation of a C(sp²)–N bond through an iridium-catalyzed asymmetric allylation, followed by an in situ isomerization to yield the axially chiral enamide. rsc.org This method has been shown to be effective for a range of substrates, and the stereochemical outcome is influenced by both the steric bulk of the ortho substituents and potential π–π stacking interactions. rsc.orgrsc.org

Another strategy for accessing axially chiral N-heterocycles involves the chiral Brønsted acid-catalyzed cyclization of ynamides. researchgate.netnih.gov While this method focuses on the synthesis of N-arylindoles, the principles of atroposelective cyclization could potentially be adapted for the synthesis of non-cyclic axially chiral enamides.

A facile method for the synthesis of N-acetyl α-arylenamides from ketoximes has also been developed, providing a straightforward route to a variety of enamide structures. acs.org

| Asymmetric Synthesis Method | Catalytic System/Reagents | Type of Chirality | Key Features |

| Iridium-Catalyzed Asymmetric Allylation/Isomerization | Iridium catalyst, chiral ligand, base | Axial | High enantioselectivity, mild conditions. rsc.org |

| Atroposelective N-Allylic Alkylation | Not specified | Axial | Good yields and excellent enantioselectivities. rsc.org |

| Chiral Brønsted Acid-Catalyzed Cyclization of Ynamides | Chiral phosphoric acid | Axial | Metal-free, atom-economical. researchgate.netnih.gov |

This table summarizes catalytic asymmetric methods that could be adapted for the synthesis of chiral this compound analogues.

Theoretical and Computational Chemistry Studies on N 4 Tert Butylphenyl Prop 2 Enamide

Applications of N 4 Tert Butylphenyl Prop 2 Enamide in Advanced Organic Synthesis

Utilization as Key Building Blocks for Complex Molecular Architectures

Enamides are recognized as powerful and adaptable building blocks in organic synthesis. The enamide functional group possesses an ambiphilic character; the double bond can act as both a nucleophile and an electrophile, while the electron-withdrawing N-acyl group tempers its reactivity compared to enamines, enhancing stability and handling. This balanced reactivity makes N-(4-tert-Butylphenyl)prop-2-enamide an excellent synthon for constructing complex molecular frameworks.

The utility of this compound lies in its ability to participate in a variety of cyclization and addition reactions to build larger, more intricate structures. The tert-butyl group on the phenyl ring provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions, guiding the formation of specific isomers. Furthermore, this group enhances solubility in organic solvents and can impart unique physical properties to the final products, such as influencing crystal packing or modifying electronic characteristics. In total synthesis, enamides like this compound are employed in tandem reactions and annulations, providing efficient pathways to nitrogen-containing heterocycles that form the core of many biologically active natural products.

Role in Atom-Economical Carbon-Carbon and Carbon-Heteroatom Bond Formations

A central goal of green chemistry is the development of atom-economical reactions, where the maximum number of atoms from the reactants are incorporated into the final product. This compound is well-suited for such processes, particularly in transition-metal-catalyzed cycloaddition and annulation reactions that form new carbon-carbon and carbon-heteroatom bonds with 100% atom economy. rsc.org

One prominent example of such a reaction is the rhodium-catalyzed [4+2] annulation of α,β-unsaturated imines with alkynes to produce highly substituted pyridines. nih.gov This process proceeds through a C-H activation/electrocyclization/aromatization sequence, efficiently constructing the heterocyclic ring with no byproducts. nih.gov By analogy, this compound can serve as a valuable component in similar cycloadditions. Palladium-catalyzed dearomative [4+2] cycloaddition reactions represent another atom-economical strategy, allowing for the rapid construction of complex polycyclic frameworks. nih.govrsc.org In these transformations, the enamide can act as the dienophile or be part of a more complex diene system, leading to the formation of multiple stereocenters in a single step.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Atom Economy |

|---|---|---|---|---|

| [4+2] Annulation (Proposed) | This compound + Alkyne | Rh(I) or Pd(II) catalyst, heat | Substituted Pyridine (B92270) or Dihydropyridine | 100% |

| Dearomative [4+2] Cycloaddition | Indole (B1671886)/Naphthalene derivative + this compound | Pd(0) catalyst, ligand | Polycyclic N-Heterocycle (e.g., Hydrocarbazole) | 100% |

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates and Bioactive Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound serves as an excellent prochiral precursor for establishing new stereocenters. The α,β-unsaturated system is a classic Michael acceptor, enabling asymmetric 1,4-conjugate addition reactions to introduce chirality.

By employing chiral catalysts or auxiliaries, nucleophiles can be added to the β-position of the double bond with high stereocontrol. For instance, the use of a bifunctional chiral squaramide catalyst can facilitate the enantioselective Michael addition of a nucleophile, yielding a chiral product with high enantiomeric excess. nih.gov Alternatively, chiral auxiliaries like (R)-tert-butanesulfinamide can be used to direct the stereochemical outcome of nucleophilic additions. researchgate.net The resulting products, now containing one or more stereocenters, are valuable chiral building blocks that can be further elaborated into complex bioactive molecules and pharmaceutical intermediates. francis-press.com The tert-butylphenyl moiety can be retained in the final structure to enhance biological activity or can be chemically modified in subsequent steps.

| Asymmetric Reaction | Substrate | Reagent/Catalyst | Key Intermediate | Potential Application |

|---|---|---|---|---|

| Asymmetric Michael Addition | This compound | Nucleophile (e.g., malonate) + Chiral Squaramide Catalyst | Enantioenriched δ-amino acid derivative | Synthesis of chiral piperidones, β-amino acids |

| Auxiliary-Controlled Addition | This compound | Organometallic Nucleophile + Chiral Auxiliary (e.g., tert-butanesulfinamide) | Diastereomerically pure adduct | Precursor for chiral amines and alkaloids |

Strategic Use in Heterocyclic Compound Synthesis (e.g., Pyridines, Indolo[1,2-a]indoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides a versatile entry point to several important classes of these compounds.

Pyridine Synthesis: Substituted pyridines are among the most common N-heterocycles in pharmaceuticals. nih.gov Transition-metal-catalyzed annulation reactions offer a powerful and atom-economical route to these structures. Based on established methodologies using α,β-unsaturated imines, this compound is a promising substrate for rhodium- or palladium-catalyzed [4+2] annulation with alkynes. nih.gov Such a reaction would involve the enamide acting as a four-atom component, leading directly to highly functionalized pyridines or their dihydro-derivatives.

Indolo[1,2-a]indole Synthesis: The indolo[1,2-a]indole core is a privileged structural motif found in various natural products and pharmacologically active compounds. The synthesis of this complex, fused heterocyclic system can be achieved through advanced palladium-catalyzed intramolecular cyclization strategies. A plausible route would involve a multi-step synthesis where this compound is first used to construct a more complex precursor, such as an N-aryl indole derivative bearing a tethered reactive group. Subsequent palladium-catalyzed intramolecular C-H functionalization or cyclization would then forge the final ring system. nih.govresearchgate.net For example, a palladium catalyst could facilitate the cyclization of a suitably functionalized N-(indolyl)-N-(4-tert-butylphenyl)amine derivative, leading to the formation of the desired tricyclic architecture. This strategic use of palladium catalysis is a key tool for constructing complex indole-based alkaloids and related compounds. nih.govmdpi.comorganicreactions.org

Polymerization Studies and Applications in Material Science

Homo- and Copolymerization of N-(4-tert-Butylphenyl)prop-2-enamide

There is no published data on the homopolymerization or copolymerization of this compound. For comparison, N-tert-butylacrylamide (NTBAM) has been successfully copolymerized with various monomers. For instance, the copolymerization of NTBAM with 2,4-Dichlorophenyl methacrylate (B99206) (DCPMA) has been carried out in a dimethylformamide (DMF) medium using azobisisobutyronitrile (AIBN) as an initiator. rasayanjournal.co.in In such studies, researchers typically determine the monomer reactivity ratios to understand how the two different monomer units incorporate into the polymer chain. rasayanjournal.co.in

Another study investigated the radical copolymerization kinetics of NTBAM with methyl acrylate (B77674) in polar media, highlighting the influence of the solvent on polymerization rates. rsc.org These studies on NTBAM suggest that this compound could likely undergo free-radical polymerization, and its bulky, hydrophobic tert-butylphenyl group would be expected to significantly influence the properties of the resulting polymers, such as their thermal stability and solubility.

Synthesis of Functionalized Polymers and "Smart" Polymeric Materials

Specific research on using this compound to create functionalized or "smart" (stimuli-responsive) polymers is not found in the literature. The development of "smart" polymers often involves incorporating monomers that respond to external stimuli like temperature, pH, or light.

Amphiphilic block copolymers, which can self-assemble into nanomaterials, have been synthesized using related monomers. For example, poly(N-tert-butyl acrylamide)-b-poly(N-acryloylmorpholine) was synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This demonstrates a pathway for creating well-defined polymer architectures. It is conceivable that this compound could be used in similar controlled radical polymerization techniques to produce block copolymers with distinct hydrophobic domains, potentially leading to materials with unique self-assembly characteristics.

Application in Molecularly Imprinted Polymers (MIPs)

There are no documented instances of this compound being used in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites. nih.govmdpi.com The choice of functional monomer is critical as it interacts with the template molecule.

While the target compound is not mentioned, a related class of compounds, N-(2-Arylethyl)-2-methylprop-2-enamides, has been successfully used as functionalized templates to fabricate MIPs for the detection of biomolecules. mdpi.comnih.gov In these "semi-covalent imprinting" approaches, the template is covalently bound to a polymerizable unit. mdpi.com After polymerization with a cross-linker, the template is chemically cleaved, leaving behind a cavity shaped for selective rebinding of the target molecule. mdpi.com The phenyl group in this compound could potentially engage in π-π stacking interactions, suggesting it could be a candidate as a functional monomer for imprinting aromatic template molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

No specific ¹H, ¹³C, or 2D NMR spectroscopic data for N-(4-tert-Butylphenyl)prop-2-enamide could be located in the reviewed literature. This type of analysis would be essential for the complete assignment of proton and carbon signals, providing unambiguous confirmation of the molecule's covalent structure, including the connectivity of the prop-2-enamide and the 4-tert-butylphenyl moieties. In the absence of experimental spectra, a detailed structural elucidation based on NMR is not possible at this time.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

There is no available FT-IR or FT-Raman spectroscopic data specifically for this compound in the public domain. Such data would be invaluable for identifying characteristic vibrational modes of the functional groups present in the molecule. Key absorptions would be expected for the N-H stretching and bending, the amide C=O stretching (Amide I band), and the C=C stretching of the vinyl group and the aromatic ring. Conformational analysis through vibrational spectroscopy is therefore not feasible.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Specific high-resolution mass spectrometry data, which would provide accurate mass determination and insights into the fragmentation pathways of this compound, has not been reported. HR-MS analysis is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

A crystal structure for this compound has not been published. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation. Without this data, the absolute configuration and solid-state structure remain undetermined.

Future Research Perspectives and Emerging Directions for N 4 Tert Butylphenyl Prop 2 Enamide

Development of Green and Sustainable Synthetic Pathways

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, a trend that is highly relevant to the synthesis of novel monomers like N-(4-tert-Butylphenyl)prop-2-enamide. Traditional methods for amide bond formation often rely on stoichiometric activating agents and hazardous solvents, generating significant chemical waste. Future research will undoubtedly focus on developing more environmentally benign synthetic routes.

Key areas of exploration will likely include:

Catalytic Amidation: Moving away from wasteful stoichiometric reagents, research will likely focus on catalytic methods for the direct amidation of acrylic acid or its derivatives with 4-tert-butylaniline (B146146). This could involve the use of various catalysts to facilitate the reaction with minimal waste.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide synthesis offers a highly sustainable alternative. acs.org These reactions can often be performed in greener solvents and under mild conditions, reducing energy consumption and environmental impact. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for amidation reactions. acs.org

Green Solvents: A significant focus will be on replacing traditional, often toxic, organic solvents with more sustainable alternatives. Water is an ideal green solvent, and methods for direct amide bond formation in water are being actively developed. nih.gov Other promising green solvents that could be explored include cyclopentyl methyl ether (CPME). acs.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, will be paramount. This includes exploring reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.

A comparative table of traditional versus potential green synthesis methods is presented below:

| Feature | Traditional Amidation | Green/Sustainable Amidation |

| Reagents | Stoichiometric coupling agents (e.g., carbodiimides) | Catalytic systems, enzymes |

| Solvents | Chlorinated hydrocarbons, DMF | Water, bio-based solvents, supercritical fluids |

| Byproducts | Significant stoichiometric waste | Minimal byproducts (e.g., water) |

| Energy Input | Often requires heating or cooling | Often proceeds at or near ambient temperature |

Exploration of Novel Catalytic Systems and Ligand Design

The development of novel catalysts and ligands is crucial for advancing the synthesis of this compound with high efficiency, selectivity, and sustainability. Future research in this area will likely focus on several key aspects:

Homogeneous Catalysis: The design of sophisticated homogeneous catalysts, including those based on transition metals, will be a primary focus. For instance, palladium-catalyzed carbonylation of aryl halides in the presence of amines represents a powerful method for amide synthesis. The development of mesoporous polymer-stabilized palladium nanoparticles could offer highly active and recyclable catalysts.

Heterogeneous Catalysis: To simplify product purification and catalyst recovery, the development of heterogeneous catalysts will be essential. These solid-supported catalysts can be easily separated from the reaction mixture, making the process more sustainable and cost-effective.

Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, is a rapidly growing field. N-Heterocyclic carbenes (NHCs), for example, have shown promise in catalyzing reactions involving acrylamides.

Ligand Design: The performance of metal-based catalysts is often dictated by the ligands that surround the metal center. Future research will involve the rational design and synthesis of novel ligands to fine-tune the catalytic activity, selectivity, and stability for the synthesis of this compound. This includes the development of ligands that can operate in green solvents and under mild reaction conditions.

The following table summarizes potential catalytic systems for the synthesis of this compound:

| Catalyst Type | Potential Advantages | Examples |

| Homogeneous | High activity and selectivity | Palladium complexes, Rhodium complexes |

| Heterogeneous | Easy separation and recyclability | Metal nanoparticles on solid supports |

| Biocatalysts | High selectivity, mild conditions, biodegradable | Lipases, proteases |

| Organocatalysts | Metal-free, often less toxic | N-Heterocyclic carbenes, thioureas |

Advanced Applications in Responsive Materials and Nanotechnology

The unique chemical structure of this compound makes it a promising candidate for the development of advanced materials, particularly in the fields of responsive polymers and nanotechnology. The bulky, hydrophobic tert-butylphenyl group can impart interesting solution and solid-state properties to polymers derived from this monomer.

Future research in this area could explore:

Stimuli-Responsive Polymers: Polymers containing N-substituted acrylamides are well-known for their stimuli-responsive behavior. For example, poly(N-isopropylacrylamide) (PNIPAM) exhibits a lower critical solution temperature (LCST) in water, making it a "smart" polymer that responds to changes in temperature. nih.gov It is conceivable that polymers of this compound, or copolymers incorporating it, could exhibit responsiveness to various stimuli such as temperature, pH, or the presence of specific molecules. rsc.org

Nanotechnology: Functionalized polyacrylamides have found numerous applications in nanotechnology. rsc.org For instance, they can be used to create nanoparticles for drug delivery, functionalize surfaces to control interactions with biological systems, or form nanostructured hydrogels for tissue engineering. acs.orgrsc.org The hydrophobic nature of the tert-butylphenyl group could be exploited to drive the self-assembly of amphiphilic block copolymers into micelles or other nanostructures for various applications.

Biomaterials: The biocompatibility of polymers derived from this compound would need to be thoroughly investigated. If found to be biocompatible, these polymers could be used in a range of biomedical applications, including as coatings for medical implants, scaffolds for tissue regeneration, and matrices for controlled drug release.

The table below outlines potential applications of polymers derived from this compound:

| Application Area | Potential Functionality |

| Responsive Materials | Sensors, actuators, smart coatings |

| Nanomedicine | Drug delivery vehicles, diagnostic agents |

| Biomaterials | Tissue engineering scaffolds, biocompatible coatings |

| Separations | Smart membranes, selective adsorbents |

Synergistic Integration of Experimental Synthesis and Computational Design

The integration of computational modeling with experimental synthesis offers a powerful approach to accelerate the discovery and optimization of new materials. This synergy will be crucial in unlocking the full potential of this compound.

Future research directions in this integrated approach include:

Monomer Design: Computational methods, such as density functional theory (DFT), can be used to predict the electronic and steric properties of this compound and guide the design of new derivatives with enhanced properties.

Polymerization Simulation: Molecular dynamics (MD) simulations can provide insights into the polymerization process, including the kinetics of the reaction and the resulting polymer architecture. This can help in selecting the optimal polymerization conditions to achieve desired molecular weights and distributions.

Property Prediction: Computational models can be used to predict the properties of polymers derived from this compound, such as their solubility, thermal stability, and mechanical strength. This can help to prioritize synthetic efforts towards materials with the most promising characteristics.

Structure-Property Relationships: By combining experimental data with computational analysis, researchers can establish clear structure-property relationships. This fundamental understanding is essential for the rational design of new materials based on this compound for specific applications.

The following table illustrates the synergistic roles of experimental and computational approaches:

| Aspect | Experimental Approach | Computational Approach |

| Synthesis | Develop and optimize synthetic routes | Predict reaction pathways and catalyst performance |

| Characterization | Measure physical and chemical properties | Simulate molecular structure and dynamics |

| Performance | Test materials in specific applications | Predict material properties and behavior |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-tert-Butylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) acylation of 4-tert-butylaniline with acryloyl chloride under anhydrous conditions and (2) purification via column chromatography. Key factors for optimization include:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis of the acryloyl chloride intermediate.

- Temperature control : Maintain 0–5°C during acylation to prevent side reactions.

- Catalysis : Triethylamine is often added to scavenge HCl, improving yield .

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The tert-butyl group at the para position creates significant steric hindrance, which:

- Reduces electrophilicity : Slows down nucleophilic attacks on the α,β-unsaturated carbonyl system.

- Directs regioselectivity : Favors 1,4-addition (Michael addition) over 1,2-addition due to steric shielding of the carbonyl oxygen.

- Experimental confirmation: Compare reaction kinetics with analogs lacking the tert-butyl group (e.g., N-(4-methylphenyl)prop-2-enamide) using UV-Vis spectroscopy to track conjugation changes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- -NMR : Identifies vinyl protons (δ 5.8–6.8 ppm, coupling constant for trans-configuration) and tert-butyl protons (δ 1.3 ppm, singlet).

- IR Spectroscopy : Confirms the amide C=O stretch (~1650 cm) and N–H bend (~1550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([CHNO], exact mass 203.1310).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions often arise from:

- Structural variations : Compare analogs with systematic substitutions (e.g., halogen, methoxy) using a standardized assay (e.g., IC in enzyme inhibition). For example, fluorinated analogs may show enhanced activity due to electronegativity, while brominated analogs exhibit lower potency due to steric bulk .

- Assay conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line specificity. Use dose-response curves to validate EC/IC reproducibility .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer :

- Storage : Store at −20°C under nitrogen to prevent oxidation of the acrylamide moiety.

- Lyophilization : Lyophilize in amber vials with desiccants (e.g., silica gel) to avoid hydrolysis.

- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis to acrylic acid derivatives) .

Q. How does the tert-butyl group affect the compound’s pharmacokinetic properties, such as metabolic stability?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes due to steric protection.

- Comparative data : Analogous compounds with tert-butyl groups show 50% longer half-life () than methyl-substituted derivatives in hepatocyte assays .

Key Recommendations for Experimental Design

- Control groups : Include structurally similar analogs to isolate the tert-butyl group’s effects.

- Statistical rigor : Use triplicate measurements and ANOVA for biological assays.

- Documentation : Report synthetic yields, purity, and storage conditions to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.